amine CAS No. 1355250-66-6](/img/structure/B595089.png)

(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

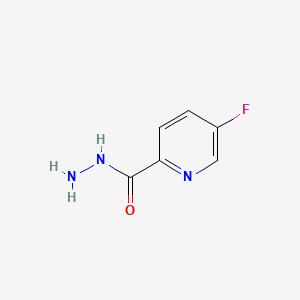

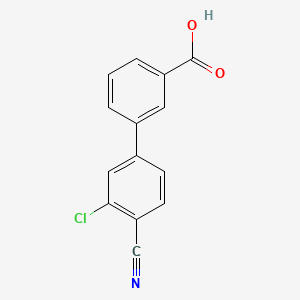

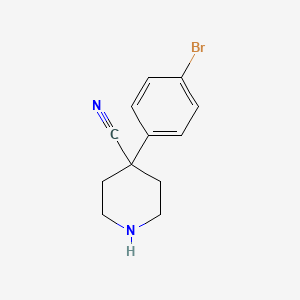

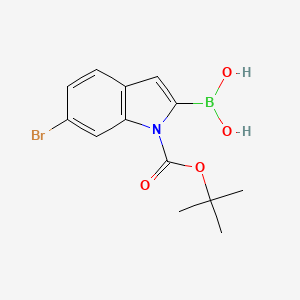

“(E)-(5-Bromo-2-fluorophenyl)methylideneamine” is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and catalysis studies. The compound has a CAS Number of 1355250-66-6, a molecular weight of 258.13, and its IUPAC name is N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-methyl-2-propanamine .

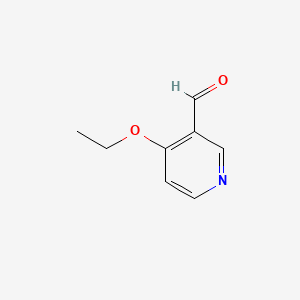

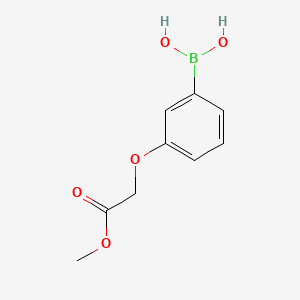

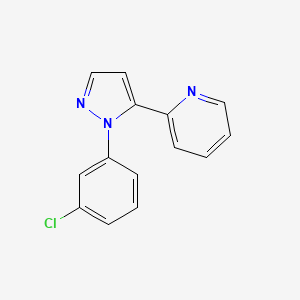

Molecular Structure Analysis

The molecular structure of “(E)-(5-Bromo-2-fluorophenyl)methylideneamine” is represented by the linear formula C11H13BrFN . The InChI code for the compound is 1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3/b14-7+ .Applications De Recherche Scientifique

Amination Studies

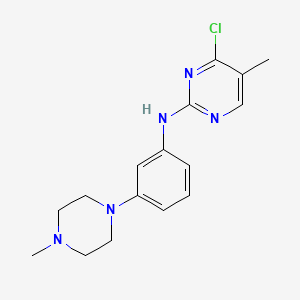

- Cine-Amination of Bromopyrimidines: A study by Rasmussen et al. (1978) explores the cine-amination of bromopyrimidines, including derivatives with t-butyl, demonstrating the formation of aminopyrimidines through an SN(ANRORC) mechanism, which involves an open-chain intermediate (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).

- Amination of Triazines: Rykowski and Plas (1982) investigated the amination of triazines, including those with t-butyl substituents, showing the formation of aminotriazines and highlighting the influence of leaving groups on amination mechanisms (Rykowski & Plas, 1982).

Chemical Synthesis and Reactions

- Oxazole Synthesis: Shin et al. (1977) discuss the synthesis of oxazole derivatives using t-butyl compounds, demonstrating the potential of t-butyl 2-acetylamino-3-bromo-2-alkenoate in the production of methyloxazole-4-carboxylates (Shin, Sato, Sugiyama, Nanjo, & Yoshimura, 1977).

Polymer Electrolytes

- Guanidinium-Functionalized Electrolytes: Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using activated fluorophenyl-amine reactions. This study emphasizes the potential of such reactions in the precise control of cation functionality in polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

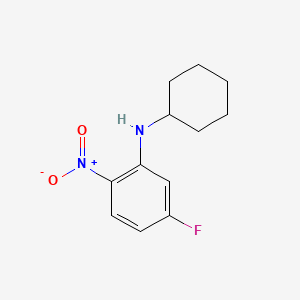

Antibacterial Activity

- Thiazol-2-amine Derivatives: Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and evaluated its antibacterial activity, highlighting the relevance of fluorophenyl compounds in developing antibacterial agents (Uwabagira, Sarojini, & Poojary, 2018).

Propriétés

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-N-tert-butylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABRAFAWSUADPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=C(C=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742826 |

Source

|

| Record name | (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine | |

CAS RN |

1355250-66-6 |

Source

|

| Record name | (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)